

Spectroscopic and Methodological Profile of 4-Oxo-2-azetidinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxo-2-azetidinecarboxylic acid

Cat. No.: B1228922

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **4-Oxo-2-azetidinecarboxylic acid**, a key building block in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in drug discovery and development.

Spectroscopic Data Summary

The empirical formula for **4-Oxo-2-azetidinecarboxylic acid** is C₄H₅NO₃, with a molecular weight of 115.09 g/mol. The spectroscopic data for the (S)-enantiomer are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.5	singlet	NH

Solvent: DMSO-d₆

¹³C NMR Data

No experimental ¹³C NMR data for **4-Oxo-2-azetidinecarboxylic acid** was found in the searched literature. Researchers may need to acquire this data experimentally.

Infrared (IR) Spectroscopy

IR (KBr) Peak Data

Wavenumber (cm ⁻¹)	Assignment
3339	N-H stretch
1747	C=O stretch (β -lactam)
1729	C=O stretch (carboxylic acid)
1211	C-N stretch
1196	O-H bend
1166	C-C stretch

Mass Spectrometry (MS)

No experimental mass spectrometry data for **4-Oxo-2-azetidinecarboxylic acid** was found in the searched literature. Predicted data based on its molecular formula suggests a molecular ion peak [M]⁺ at m/z 115.0269.

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of (S)-(-)-**4-oxo-2-azetidinecarboxylic acid** was prepared in deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: A standard NMR spectrometer was used.

¹H NMR Acquisition Parameters:

- Solvent: DMSO-d₆
- Temperature: Ambient temperature
- Data Acquisition: Standard proton NMR acquisition parameters were used.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid (S)-(-)-**4-oxo-2-azetidinecarboxylic acid** was mixed with potassium bromide (KBr) powder and pressed into a pellet.

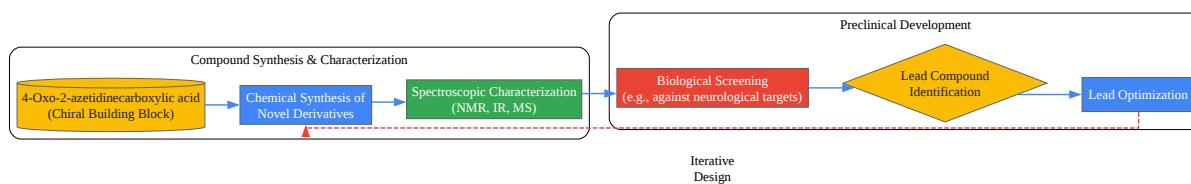
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was utilized.

ATR-IR Acquisition Parameters:

- Technique: Attenuated Total Reflectance (ATR)
- Crystal: Diamond or Germanium
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Scans: 16-32 scans were co-added to obtain the final spectrum.

Mass Spectrometry (MS)

While experimental data is not available, a general protocol for acquiring mass spectrometry data for this compound would be as follows:


Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) would be a suitable instrument.

ESI-MS Acquisition Parameters:

- Ionization Mode: Positive or negative ion mode could be employed.
- Sample Infusion: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile with 0.1% formic acid) and infused into the mass spectrometer.
- Mass Range: The scan range would be set to include the expected molecular ion peak (e.g., m/z 50-200).

Role in Drug Discovery Workflow

4-Oxo-2-azetidinecarboxylic acid is a valuable chiral building block in drug discovery, particularly in the synthesis of novel therapeutic agents targeting neurological disorders. Its rigid, four-membered ring structure allows for the precise positioning of functional groups in three-dimensional space, a critical aspect in designing molecules that interact with specific biological targets. The logical workflow for its use in a drug discovery program is depicted below.

[Click to download full resolution via product page](#)

Drug Discovery Workflow using **4-Oxo-2-azetidinecarboxylic Acid**.

This workflow illustrates the progression from the initial chiral building block, through chemical synthesis and rigorous spectroscopic characterization, to biological screening and the identification and optimization of lead compounds for potential therapeutic use.

- To cite this document: BenchChem. [Spectroscopic and Methodological Profile of 4-Oxo-2-azetidinecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1228922#spectroscopic-data-nmr-ir-mass-spec-of-4-oxo-2-azetidinecarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com